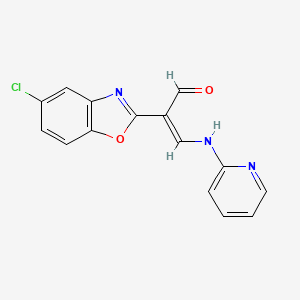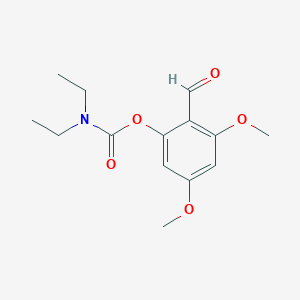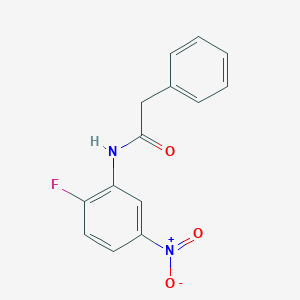![molecular formula C19H23N9O5 B5738647 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N'-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-5-(4-MORPHOLINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B5738647.png)
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N'-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-5-(4-MORPHOLINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-5-(4-MORPHOLINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-5-(4-MORPHOLINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific reaction conditions.
Oxadiazole Synthesis: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Triazole Synthesis: The triazole ring is often formed via the Huisgen cycloaddition reaction between azides and alkynes.
Coupling Reaction: The final step involves the condensation of the oxadiazole and triazole intermediates with the morpholine derivative under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-5-(4-MORPHOLINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the oxadiazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-5-(4-MORPHOLINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for its use in the development of novel polymers and materials with unique electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-5-(4-MORPHOLINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds with the oxadiazole ring are known for their antimicrobial and anticancer properties.
Morpholine Derivatives: These compounds are studied for their potential in drug development due to their pharmacological properties.
Uniqueness: 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-5-(4-MORPHOLINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O5/c1-30-14-5-3-4-12(16(14)31-2)10-21-23-19(29)15-13(11-27-6-8-32-9-7-27)28(26-22-15)18-17(20)24-33-25-18/h3-5,10H,6-9,11H2,1-2H3,(H2,20,24)(H,23,29)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTGXXVLGWCHKY-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N9O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethylphenyl)-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine](/img/structure/B5738575.png)

![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5738607.png)
![4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5738611.png)
![2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5738618.png)
![5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5738621.png)



![3-Cyclohexyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B5738645.png)
![4-tert-butyl-N'-[2-(2-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5738662.png)
![N-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5738669.png)
![4-(2-methylimidazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B5738670.png)
